molecular formula C14H10Cl2N2O4 B6717521 N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide

N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B6717521
M. Wt: 341.1 g/mol
InChI Key: MAVVPPYSQKSTCK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, an oxazole ring, and a dioxine moiety

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-9-2-1-8(5-10(9)16)11-6-22-14(17-11)18-13(19)12-7-20-3-4-21-12/h1-2,5-7H,3-4H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVVPPYSQKSTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CO2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-amino-2-(3,4-dichlorophenyl)acetonitrile, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dioxine Moiety: The dioxine ring can be introduced via a cyclization reaction involving a dihydroxy compound and a suitable dihalide under basic conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the oxazole-dioxine intermediate with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the dichlorophenyl group, potentially yielding reduced analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or neutral) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dechlorinated or hydrogenated analogs.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the oxazole and dioxine rings could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide shares structural similarities with other oxazole and dioxine derivatives, such as:
    • N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxylic acid
    • N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-methylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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